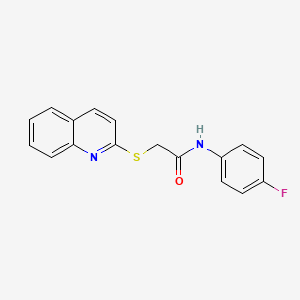

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, also known as FQSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FQSA is a sulfonamide derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Coordination

Studies on similar amide derivatives reveal insights into the structural orientation and coordination capabilities of these compounds. For instance, research on N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated its ability to form channel-like structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions. This structural behavior indicates potential for molecular recognition and assembly processes relevant to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide (Kalita & Baruah, 2010).

Antimicrobial and Antiprotozoal Activity

A study on quinoxaline-oxadiazole hybrids, structurally related to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, highlighted significant antimicrobial and antiprotozoal activities. These compounds, designed from 2-hydroxy quinoxaline, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications for N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide in combating infectious diseases (Patel et al., 2017).

Fluorescent Sensing and Chemosensor Applications

Research on fluorescent chemosensors incorporating quinoline and amide functionalities demonstrates the potential of these compounds in detecting metal ions and other analytes. For instance, a chemosensor based on a quinoline-amide structure showed remarkable fluorescence enhancement in the presence of Zn2+ ions, revealing its utility in biological and environmental monitoring. Such findings imply that N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide could be explored as a fluorescent sensor or chemosensor for detecting metal ions or other specific molecules (Park et al., 2015).

Antitubercular Potential

Compounds with the quinolin-ylacetamide moiety, similar to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, have shown potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new antitubercular agents, especially considering the need for novel therapeutics to combat tuberculosis drug resistance (Pissinate et al., 2016).

Cancer Research and Therapeutic Applications

Quinoxaline derivatives, akin to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide, have been explored for their anticancer properties. Studies reveal that these compounds exhibit inhibitory actions on cancer cell viability and proliferation, suggesting potential applications in cancer therapy. For example, certain quinoxaline derivatives demonstrated significant efficacy against HCT-116 and MCF-7 cancer cell lines, indicating the therapeutic promise of N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide in oncology (El Rayes et al., 2022).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQSRAIDJNQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)

![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2479135.png)

![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2479140.png)

![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)

![3-benzyl-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2479150.png)